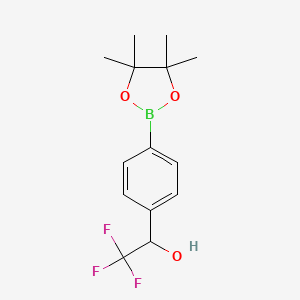

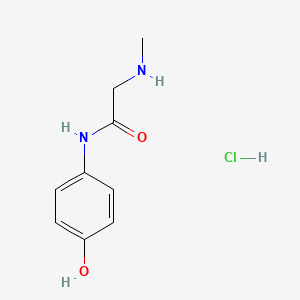

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine

Overview

Description

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The synthesis and biological evaluation of bromophenol derivatives incorporating cyclopropane moieties reveal significant findings. Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols with bromophenol moieties, have been studied for their inhibitory effects on carbonic anhydrase enzyme (CA). These compounds exhibit potent inhibitory effects in the low nanomolar range against human CA isoenzymes I and II, which are ubiquitous isoforms, as well as transmembrane, tumor-associated enzymes hCA IX and XII. This highlights their potential for therapeutic applications in conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Boztaş et al., 2015).

Synthesis of Radiopharmaceuticals

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine derivatives have been explored for the synthesis of radiopharmaceuticals, especially 4-[18F]fluorophenol, a synthon for developing complex radiotracers. These compounds offer new avenues for creating no-carrier-added (n.c.a.) forms of radiopharmaceuticals, enhancing the efficiency and specificity of diagnostic imaging in conditions such as cancer and neurological disorders (Ross et al., 2011).

Development of Fluorescent Probes

The compound and its derivatives have been investigated for the development of fluorescent probes for biological and environmental applications. These probes are designed for the detection of specific chemicals or biological targets, leveraging the unique properties of the bromophenol and cyclopropanamine moieties for high sensitivity and specificity. Such applications are crucial in monitoring environmental pollutants and understanding biological processes at the molecular level (Zhu et al., 2019).

Pharmacological Potential

The exploration of cyclopropanamine derivatives has extended into pharmacology, where their potential as inhibitors of monoamine oxidase (MAO) has been studied. MAO inhibitors are significant in treating psychiatric and neurological disorders by modulating neurotransmitter levels in the brain. The structural uniqueness of these compounds provides a basis for developing new therapeutic agents with potential applications in treating depression, anxiety, and neurodegenerative diseases (Fuller, 1968).

Mechanism of Action

The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine is not specified in the available literature. Its applications in drug discovery suggest it may interact with biological targets, but further studies are needed to elucidate this.

Properties

IUPAC Name |

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-8-1-4-11(10(13)7-8)15-6-5-14-9-2-3-9/h1,4,7,9,14H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFHZUQFNLTDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCOC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)

![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)

![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)